![molecular formula C22H20N2O3 B2680316 3-methyl-5-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one CAS No. 1031624-73-3](/img/structure/B2680316.png)
3-methyl-5-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been described in the literature . For instance, the synthesis of 4-(Benzo[d][1, 3]dioxol-5-yl)-2-(2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-6-(naphthalen-2-yl) nicotinonitrile was achieved through the reaction of a hydrazide with ethylacetoacetate .Molecular Structure Analysis
The molecular structure of this compound includes a naphthalene group attached to a benzo[b][1,4]diazepinone core via an oxyacetyl linker. The presence of the naphthalene group suggests that the compound may exhibit aromatic properties.Chemical Reactions Analysis
While specific chemical reactions involving this compound have not been detailed, similar compounds have been synthesized via reactions with benzoylchloride and appropriate aldehydes .Physical And Chemical Properties Analysis
The compound has a molecular weight of 360.413. Other physical and chemical properties such as melting point, solubility, and spectral data are not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Antimicrobial Applications
Compounds synthesized through the reaction of specific precursors and benzene-1,2-diamine have shown promising antimicrobial activity. Specifically, variations of the compound with electron withdrawing and electron releasing groups have demonstrated significant antibacterial and antifungal effects. This suggests that derivatives of the original compound might possess useful antimicrobial properties, with potential applications in developing new antimicrobial agents (Kottapalle & Shinde, 2021).
Antipsoriatic Activity
A study on a benzodiazepine derivative similar in structure to the target compound revealed its potential in treating psoriasis. This derivative was found to suppress keratinocyte proliferation and reduce epidermal hyperplasia in both psoriatic and nonpsoriatic human skin, suggesting its utility as a therapeutic agent for psoriasis and related skin conditions (Bhagavathula et al., 2008).
Synthetic Chemistry and Medicinal Chemistry Applications
Research in synthetic and medicinal chemistry has explored the creation of functionalized molecules for various therapeutic purposes. For instance, the synthesis of novel structures through methods like the Buchner reaction of methyl 2-(3-arylisoxazol-5-yl)-2-diazoacetates with benzene and naphthalene leads to products with potential pharmaceutical applications, illustrating the versatility of compounds within this chemical class in drug development (Serebryannikova et al., 2021).
Catalysis and Material Science
Further research into related compounds highlights their role in catalysis and material science, such as the development of photosensitive materials. A study involving the synthesis of photosensitive poly(benzoxazole) precursors demonstrates the potential of benzodiazepine derivatives in creating advanced materials with specific light-sensitive properties, which could have wide-ranging applications in photolithography and electronic device manufacturing (Ebara et al., 2002).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-methyl-5-(2-naphthalen-2-yloxyacetyl)-3,4-dihydro-1H-1,5-benzodiazepin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3/c1-15-13-24(20-9-5-4-8-19(20)23-22(15)26)21(25)14-27-18-11-10-16-6-2-3-7-17(16)12-18/h2-12,15H,13-14H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKUANGWZSHASS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(C2=CC=CC=C2NC1=O)C(=O)COC3=CC4=CC=CC=C4C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-5-(2-(naphthalen-2-yloxy)acetyl)-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


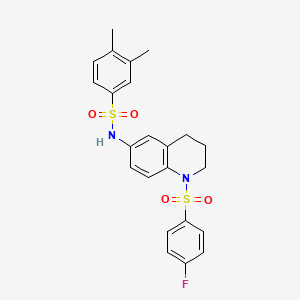
![4,4,6-trimethyl-1,2-dioxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinolin-8-yl 3,4,5-trimethoxybenzoate](/img/structure/B2680237.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-methylbenzamide hydrochloride](/img/structure/B2680238.png)
![methyl 4-(3,4-dimethylphenyl)-7-fluoro-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2680240.png)
![tert-butyl N-[(3S,4R)-1-(but-2-ynoyl)-4-(3-fluorophenyl)pyrrolidin-3-yl]carbamate](/img/structure/B2680242.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2680243.png)
![5-Methyl-2-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrimidine](/img/structure/B2680244.png)

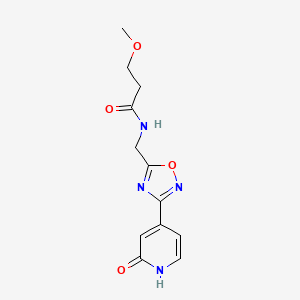
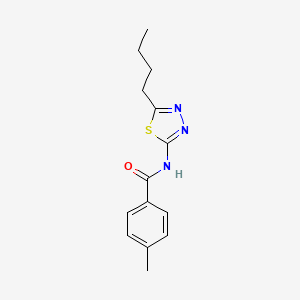
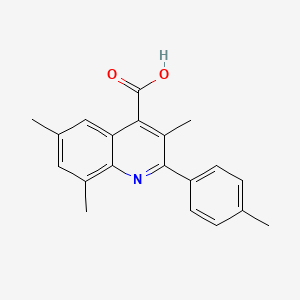
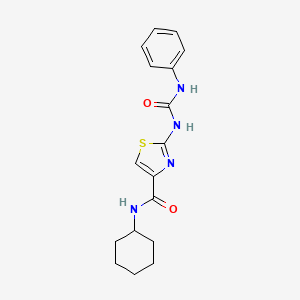
![N-(4-fluorophenyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2680256.png)